molecular formula C12H23NO3 B3093821 Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate CAS No. 1249774-15-9

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B3093821
CAS No.: 1249774-15-9
M. Wt: 229.32 g/mol
InChI Key: JZSNIRHFBXQBTF-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate (CAS: 2609743-88-4) is a pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 1-position and a 3-hydroxypropyl substituent at the 3-position of the pyrrolidine ring. Key physical properties include a melting point of 99°C, high yield (94%), and optical rotation ([α]D²⁶ = -31.6 in CHCl₃). Its structure is confirmed via ¹H/¹³C NMR, IR spectroscopy, and high-resolution MALDI-MS (observed m/z 628.3535 vs. calculated 628.3546) .

Properties

IUPAC Name

tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSNIRHFBXQBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes critical differences between the target compound and structurally related pyrrolidine derivatives:

Compound Name CAS/Ref. Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
tert-Butyl (3S)-3-(3-hydroxypropyl)pyrrolidine-1-carboxylate 2609743-88-4 3-(3-hydroxypropyl), Boc-protected 628.35 99 Chiral intermediate, high synthetic yield (94%)
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Ref. 180 Fluoropyridine, hydroxymethyl, Boc/methyl ester N/A N/A Fluorinated intermediates for kinase inhibitors
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Ref. 179 Silyl-protected hydroxymethyl, fluoropyridine N/A N/A Silyl ether stability in multistep synthesis
tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-2'-[(triisopropylsilyl)ethynyl]-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate N/A Spiro-oxindole, triisopropylsilyl, alkyne 628.35 99 Spirocyclic drug candidates (e.g., kinase modulators)
Key Observations:

Substituent Complexity : The target compound lacks fluoropyridine or spirocyclic motifs found in analogs, simplifying its reactivity profile. Its 3-hydroxypropyl group enhances hydrophilicity compared to silyl-protected (e.g., tert-butyldimethylsilyloxy) or aromatic (e.g., benzyl) groups .

Stereochemical Considerations : The (3S) configuration distinguishes it from racemic mixtures (e.g., (±)-trans compounds in Ref. 180), which are common in fluoropyridine derivatives .

Protective Groups : Unlike analogs with methyl esters or triisopropylsilyl (TIPS) ethynyl groups, the Boc group in the target compound facilitates selective deprotection under mild acidic conditions .

Spectroscopic and Stability Data

  • Hydroxypropyl vs. Hydroxymethyl: The 3-hydroxypropyl chain in the target compound provides a longer linker for conjugation compared to hydroxymethyl groups in Ref.
  • Silyl Ether Stability : Silyl-protected analogs (Ref. 179) exhibit greater stability under basic conditions but require HF or fluoride reagents for deprotection, limiting biocompatibility .

Biological Activity

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, a tert-butyl group, and a hydroxypropyl side chain. Its molecular formula is C12H23NO3, and it exhibits properties conducive to interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets.

  • Target Interactions : The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways.
  • Biochemical Pathways : It is hypothesized that the compound influences pathways related to neurotransmitter regulation and inflammation, potentially through the modulation of acetylcholine levels or inflammatory cytokines.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may enhance cognitive function by increasing acetylcholine levels, similar to other compounds in its class.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Cell Viability : The compound showed a dose-dependent increase in cell viability in neuronal cell lines, suggesting neuroprotective properties.
  • Cytokine Modulation : It inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages, indicating anti-inflammatory potential.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

  • Dosage Effects : Different dosages were tested, revealing that lower doses effectively reduced inflammatory markers without significant toxicity.
  • Behavioral Studies : Behavioral assays indicated improved memory retention in treated animals compared to controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionIncreased cell viability
Anti-inflammatoryReduced TNF-α and IL-6 levels
Cognitive EnhancementImproved memory retention

Case Studies

  • Neuroprotective Study : A study conducted on rat models indicated that administration of this compound led to significant improvements in cognitive tests compared to untreated groups.
  • Inflammation Model : In a murine model of arthritis, treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory cytokines, suggesting its potential for therapeutic use in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.